Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.ClH/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14;/h6-7,11H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWWDUNEBMPUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution at the Pyrimidine Ring
The core synthetic strategy involves introducing the piperazine moiety at the 2-position of the pyrimidine ring. This is typically achieved via nucleophilic aromatic substitution (SNAr), where a chlorine or other leaving group at the 2-position of a pyrimidine intermediate is displaced by piperazine. For example, ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate reacts with piperazine in refluxing chloroform or dichloroethane, facilitated by a base such as potassium carbonate. The reaction proceeds at 105°C for 3–4 hours, achieving a 70–72% yield after purification by column chromatography (ethyl acetate/petroleum ether, 20:80).
Esterification and Hydrochloride Salt Formation
Following piperazine incorporation, esterification or transesterification steps introduce the methyl carboxylate group. In one protocol, the ethyl ester intermediate undergoes methanolysis in the presence of hydrochloric acid, yielding the methyl ester as a hydrochloride salt. This dual-step process ensures both functional group transformation and salt formation, critical for enhancing the compound’s solubility and stability.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or dichloroethane are preferred for SNAr reactions due to their ability to stabilize transition states and dissolve both aromatic substrates and amine nucleophiles. Elevated temperatures (80–105°C) are necessary to overcome the activation energy barrier of aromatic substitution, as demonstrated in the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate.
Table 1: Representative Reaction Conditions and Yields
| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Chloride displacement | Dichloroethane | 105 | 3–4 | 70–72 |
| Piperazine coupling | Chloroform | Reflux | 16 | 60–65 |
| Esterification | Methanol/HCl | 25 | 24 | 85–90 |
Catalytic and Stoichiometric Considerations
Triacetoxysodium borohydride has been employed as a reducing agent in reductive amination steps for related piperazine derivatives, though its use in this specific synthesis remains less common. Instead, stoichiometric bases like potassium carbonate or sodium hydride are critical for deprotonating piperazine, enhancing its nucleophilicity during substitution reactions.
Purification and Characterization Techniques
Column Chromatography
Crude reaction mixtures are routinely purified via silica gel column chromatography. A gradient elution of ethyl acetate and petroleum ether (20:80 to 30:70) effectively separates the desired product from unreacted starting materials and byproducts. This method achieves ≥95% purity, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy is indispensable for structural verification. Key signals include:
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1H NMR (DMSO-d6): δ 2.33 (1H, m, piperazine CH2), 3.70 (3H, s, methyl ester), 6.79 (1H, t, pyrimidine H), 8.46 (2H, d, pyrimidine H).
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13C NMR: Peaks at 167.8 ppm (ester carbonyl) and 158.2 ppm (pyrimidine C2) confirm functional group integrity.
Industrial-Scale Synthesis Strategies
Continuous Flow Reactors
To enhance scalability, industrial protocols adopt continuous flow systems. These reactors minimize thermal gradients and reduce reaction times by ensuring precise temperature control. For instance, a patent application describes the use of microreactors for the SNAr step, achieving 15% higher yields compared to batch processes.
Green Chemistry Considerations
Recent advancements emphasize solvent recycling and catalyst recovery. Supercritical carbon dioxide (scCO2) has been explored as an alternative solvent for the esterification step, reducing organic waste and improving energy efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine and pyrimidine rings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Hydrochloric Acid: Used to form the hydrochloride salt.
Potassium Carbonate: Often used as a base in the synthesis reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the reaction with hydrochloric acid yields the hydrochloride salt .
Scientific Research Applications
Neuroprotection
Research indicates that compounds with similar structures have shown promising neuroprotective effects. For instance, derivatives of pyrimidine have been evaluated for their ability to inhibit neuroinflammatory pathways, which are crucial in conditions such as Alzheimer's disease and traumatic brain injury. In vitro studies demonstrated that certain pyrimidine derivatives effectively reduced the production of inflammatory mediators like nitric oxide and tumor necrosis factor-alpha (TNF-α) in stimulated microglial cells .
Anti-inflammatory Activity
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride has been noted for its anti-inflammatory properties. In various assays, compounds with similar frameworks have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The IC50 values for some related compounds were comparable to established anti-inflammatory drugs like celecoxib .
Potential as a Therapeutic Agent
The compound has been investigated for its potential role as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and have implications in cancer therapy. Inhibition of these kinases can provide therapeutic avenues for treating various malignancies .
Neuroprotective Studies
A study published in Nature highlighted the neuroprotective effects of pyrimidine derivatives through their ability to modulate apoptotic pathways in neuronal cells. Compounds similar to methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate were shown to reduce markers of apoptosis, suggesting potential applications in neurodegenerative disease treatment .
Anti-inflammatory Effects
Research published in the Royal Society of Chemistry documented the anti-inflammatory activity of pyrimidine derivatives through COX inhibition assays. The findings indicated that certain derivatives exhibited potent anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action
The mechanism of action of methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituent type, position, and biological activity. Below is a detailed analysis:
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Substituent Position and Electronic Effects :
- The target compound’s C5 carboxylate ester enhances solubility and enables hydrogen bonding, critical for HDAC binding . In contrast, 4-Chloro-5-methyl-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride (CAS: 1261234-26-7) features a chloro group at C4 and a methyl group at C5, which may reduce polarity but improve lipophilicity for kinase inhibition .
- 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8) replaces the piperazinyl group with a chloro substituent at C2, altering electronic distribution and limiting its utility to intermediate roles .
This difference likely impacts target selectivity in HDAC inhibition .
Biological Activity :
- LY2409881 hydrochloride incorporates a benzo[b]thiophene-carboxamide moiety, enabling potent IKK-β kinase inhibition due to enhanced hydrophobic interactions and steric bulk . This contrasts with the target compound’s HDAC-focused applications.
Biological Activity
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article presents a detailed overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring with a piperazine moiety and a methyl ester group. Its molecular formula is with a molecular weight of approximately 258.71 g/mol. The compound's unique structural features contribute to its distinct biological activity profile, particularly in neuroprotective and anti-inflammatory contexts.
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from apoptosis induced by oxidative stress and inflammation. For example, it has been shown to reduce the expression of pro-apoptotic markers such as cleaved caspase-3 in human neuronal cells exposed to neurotoxic agents .
Mechanism of Action :
- Inhibition of Apoptosis : The compound inhibits endoplasmic reticulum (ER) stress pathways, which are often activated during neurodegenerative processes.
- Reduction of Inflammatory Cytokines : It decreases the production of inflammatory cytokines like TNF-α and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglia, indicating its potential as an anti-neuroinflammatory agent .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are particularly noteworthy. It has been reported to modulate the NF-kB signaling pathway, which plays a crucial role in the inflammatory response. By inhibiting this pathway, the compound can effectively reduce inflammation in various cellular models .
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often utilize coupling reactions between piperazine derivatives and pyrimidine carboxylic acids under controlled conditions to enhance yield and purity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural components:
- Piperazine Moiety : This group enhances binding affinity to neurotransmitter receptors, which is crucial for neuroprotective effects.
- Pyrimidine Core : The presence of the pyrimidine ring is essential for the compound's interaction with specific biological targets, contributing to both neuroprotective and anti-inflammatory activities .
Case Studies
Several studies have highlighted the efficacy of this compound in various experimental settings:
- Neuroprotection in Ischemic Models :
- Inflammation in Microglial Cells :
Q & A
Q. What are the key structural features and synthetic routes for Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride?
The compound features a pyrimidine core substituted with a piperazine ring at the 2-position and a methyl ester at the 5-position, with a hydrochloride counterion. A common synthetic approach involves nucleophilic substitution on a halogenated pyrimidine intermediate. For example, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0) reacts with piperazine under basic conditions to introduce the piperazine moiety . Subsequent ester hydrolysis and re-esterification or direct substitution can yield the methyl ester derivative. The hydrochloride salt is typically formed during purification .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy : To confirm the substitution pattern of the pyrimidine ring and piperazine integration.
- Mass spectrometry (MS) : For molecular weight verification (theoretical MW: 257.72) .
- HPLC with UV/Vis detection : To assess purity, particularly when identifying impurities such as unreacted starting materials or byproducts (e.g., ethyl esters or chlorinated intermediates) .
Q. How can researchers ensure the stability of this compound during storage?
Store the compound in a desiccator at −20°C to prevent hydrolysis of the ester group. Stability studies under varying pH and temperature conditions are advised, as piperazine derivatives are prone to oxidation. Use inert atmospheres (e.g., argon) during synthesis to minimize degradation .
Advanced Research Questions
Q. How can structural modifications of this compound influence its biological activity in drug discovery?
Modifications to the pyrimidine core (e.g., introducing electron-withdrawing groups) or piperazine substituents (e.g., fluorination) can enhance binding affinity to target proteins. For instance, analogs like 9-fluoro-10-(piperazin-1-yl)-7-oxo-dihydrobenzoxazines (CAS 82419-52-1) demonstrate improved pharmacokinetic profiles by optimizing lipophilicity and solubility . Computational docking studies (e.g., molecular dynamics simulations) are critical for predicting interactions with biological targets .
Q. What strategies are effective in resolving contradictions in reported synthetic yields for similar piperazine-pyrimidine derivatives?
Discrepancies in yields often arise from variations in reaction conditions (e.g., solvent polarity, temperature, or stoichiometry). For example, using anhydrous DMF instead of THF can improve nucleophilic substitution efficiency . Systematic optimization via Design of Experiments (DoE) is recommended to identify critical parameters. Cross-referencing protocols from structurally related compounds, such as ethyl 2-(piperazin-1-yl)acetate (CAS BD33562), provides additional insights .
Q. How can researchers identify and quantify impurities in batches of this compound?
Impurity profiling requires orthogonal methods:
- LC-MS/MS : Detects trace impurities like unreacted 4-chloropyrimidine intermediates or N-oxide byproducts .
- Ion chromatography : Quantifies residual chloride ions from the hydrochloride salt formation .
- Comparative NMR : Matches spectral data against reference standards (e.g., EP/BP impurity guidelines for piperazine derivatives) .
Q. What computational tools are suitable for studying the corrosion inhibition properties of piperazine-pyrimidine hybrids?
Density Functional Theory (DFT) calculations can model adsorption energies on metal surfaces, while molecular dynamics simulations predict inhibition efficiency in acidic environments. For example, Mannich-base imidazoline quaternary ammonium salts show enhanced corrosion resistance via piperazine-mediated electron donation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
